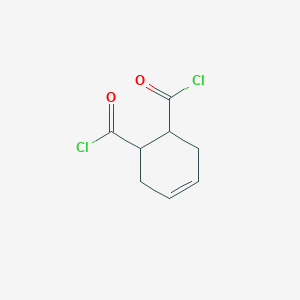
Cyclohex-4-ene-1,2-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-4-ene-1,2-dicarbonyl dichloride is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of cyclohexene, featuring two carbonyl chloride groups attached to the 1 and 2 positions of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-4-ene-1,2-dicarbonyl dichloride can be synthesized through the chlorination of cyclohex-4-ene-1,2-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Cyclohex-4-ene-1,2-dicarboxylic acid+2SOCl2→Cyclohex-4-ene-1,2-dicarbonyl dichloride+2SO2+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-4-ene-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to cyclohex-4-ene-1,2-dicarboxylic acid or its derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), or hydrogen sulfide (H2S) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Addition: Bromine (Br2) or hydrogen chloride (HCl) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Substitution: Cyclohex-4-ene-1,2-dicarboxamide, cyclohex-4-ene-1,2-dicarboxylate, cyclohex-4-ene-1,2-dicarbothioate.
Reduction: Cyclohex-4-ene-1,2-dicarboxylic acid.
Addition: 1,2-dibromo-cyclohexane, 1-chloro-2-hydroxy-cyclohexane.
Scientific Research Applications
Cyclohex-4-ene-1,2-dicarbonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of cyclohex-4-ene-1,2-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-4-ene-1,2-dicarboxylic acid: The parent compound, which lacks the carbonyl chloride groups.
Cyclohex-4-ene-1,2-dicarboxylic anhydride: A related compound with an anhydride functional group instead of carbonyl chlorides.
Cyclohex-4-ene-1,2-dicarboxylic diester: Derivatives where the carbonyl chloride groups are replaced with ester groups.
Uniqueness
Cyclohex-4-ene-1,2-dicarbonyl dichloride is unique due to its dual carbonyl chloride functionalities, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a diverse array of compounds with tailored properties.
Properties
CAS No. |
52890-05-8 |
|---|---|
Molecular Formula |
C8H8Cl2O2 |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
cyclohex-4-ene-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-2,5-6H,3-4H2 |
InChI Key |
MBKDZSVQKQTAGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















